molecular formula C14H14F3N3O3 B4148219 methyl 2-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3,3-trifluoro-2-hydroxypropanoate

methyl 2-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B4148219
M. Wt: 329.27 g/mol
InChI Key: ZDMJNJOQUMFDAX-UHFFFAOYSA-N
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Description

Methyl 2-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3,3-trifluoro-2-hydroxypropanoate: is a complex organic compound belonging to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, agriculture, and material science due to their unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common approach is the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with trifluoroacetic anhydride in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Using reducing agents like palladium on carbon (Pd/C) or iron in acidic conditions.

  • Substitution: Using electrophiles like bromine or nitric acid.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicine: The compound's derivatives are explored for their therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry: In the industrial sector, it is used in the development of new materials with specific properties, such as UV stabilizers and liquid crystals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific derivatives and applications. Generally, it may involve interactions with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Methyl 2-(5-amino-1-phenyl-1H-pyrazol-4-yl)-3,3,3-trifluoro-2-hydroxypropanoate

  • Methyl 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3,3-trifluoro-2-hydroxypropanoate

Uniqueness: The presence of the trifluoro-2-hydroxypropanoate group in this compound distinguishes it from similar pyrazole derivatives, potentially leading to unique chemical and biological properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

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Properties

IUPAC Name

methyl 2-(5-amino-3-methyl-1-phenylpyrazol-4-yl)-3,3,3-trifluoro-2-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O3/c1-8-10(13(22,12(21)23-2)14(15,16)17)11(18)20(19-8)9-6-4-3-5-7-9/h3-7,22H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMJNJOQUMFDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(C(=O)OC)(C(F)(F)F)O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3,3-trifluoro-2-hydroxypropanoate
Reactant of Route 2
methyl 2-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3,3-trifluoro-2-hydroxypropanoate
Reactant of Route 3
methyl 2-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3,3-trifluoro-2-hydroxypropanoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl 2-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3,3-trifluoro-2-hydroxypropanoate
Reactant of Route 5
methyl 2-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3,3-trifluoro-2-hydroxypropanoate
Reactant of Route 6
methyl 2-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3,3-trifluoro-2-hydroxypropanoate

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